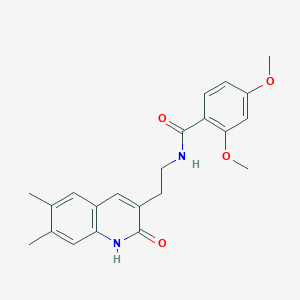

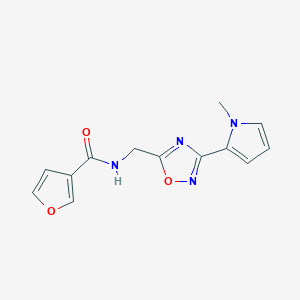

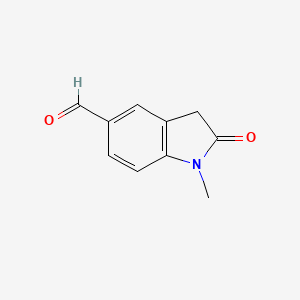

![molecular formula C14H18N2O2S B2969402 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea CAS No. 2097859-29-3](/img/structure/B2969402.png)

1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene and furan are both five-membered heterocyclic compounds, with thiophene containing a sulfur atom and furan containing an oxygen atom. They are essential in various fields, including medicinal chemistry and material science . Thiophene derivatives, for example, have been used in the advancement of organic semiconductors .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .Chemical Reactions Analysis

Thiophene and its derivatives can undergo a variety of chemical reactions, including condensation reactions . The specific reactions would depend on the substituents present in the compound.Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Synthesis of Novel Derivatives

Research on the synthesis of novel pyridine and naphthyridine derivatives using furan and thiophene as core components illustrates the compound's versatility in creating complex chemical structures. For instance, the condensation reactions involving derivatives of furan and thiophene with nitro-substituted CH acids lead to the formation of geminally activated nitro dienes, showcasing the compound's utility in synthetic organic chemistry (Baichurin et al., 2019).

Photoinduced Oxidative Annulation

A study demonstrates the use of furan and thiophene derivatives in photoinduced oxidative annulation, leading to the creation of highly functionalized polyheterocyclic compounds. This process highlights the compound's role in facilitating complex chemical transformations without the need for transition metals or oxidants (Zhang et al., 2017).

Applications in Dye-Sensitized Solar Cells

The impact of five-membered heteroaromatic linkers on the performance of phenothiazine-based dye-sensitized solar cells is significant. Derivatives with furan as a conjugated linker showed enhanced solar energy-to-electricity conversion efficiency, indicating potential applications in renewable energy technologies (Kim et al., 2011).

Chemical Reactivity Studies

Research on the ethynylation of pyrroles with furan and thiophene derivatives in an Al2O3 medium reveals insights into the relative reactivity of these heterocycles. This study contributes to the understanding of heterocyclic chemistry and the development of novel synthetic routes (Sobenina et al., 2014).

Computational and Antibacterial Studies

Computational and experimental studies on urea and thiourea derivatives related to the compound have shown potential antibacterial and antifungal activities. These studies not only provide insights into the compound's biological applications but also emphasize the importance of computational chemistry in predicting chemical properties and biological activities (Alabi et al., 2020).

作用機序

Target of Action

Furan and thiophene derivatives are known to interact with a variety of biological targets, depending on their specific structures and functional groups . .

Mode of Action

The mode of action would depend on the specific biological target of the compound. Furan and thiophene derivatives can interact with their targets through a variety of mechanisms, including binding to proteins or DNA, acting as enzyme inhibitors, or participating in chemical reactions .

Biochemical Pathways

Furan and thiophene derivatives can be involved in a variety of biochemical pathways. For example, some thiophene derivatives have been shown to have anti-inflammatory and anticancer properties, suggesting they may interact with pathways related to inflammation and cell proliferation .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some furan and thiophene derivatives have been shown to have effects such as reducing inflammation or inhibiting cell proliferation .

Action Environment

The action, efficacy, and stability of the compound could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, some furan and thiophene derivatives have been shown to undergo photoreactions .

将来の方向性

特性

IUPAC Name |

1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-10(2)16-14(17)15-8-12(11-5-7-19-9-11)13-4-3-6-18-13/h3-7,9-10,12H,8H2,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYCAVPHKHBFAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC(C1=CSC=C1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

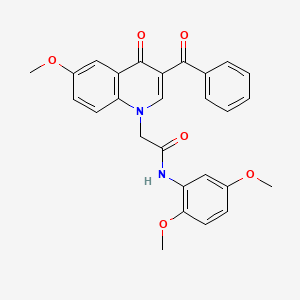

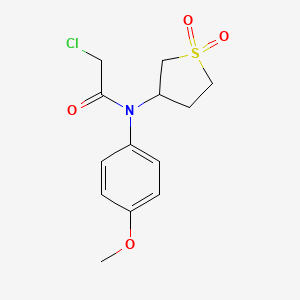

![N'-(3-Chloro-2-methylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2969320.png)

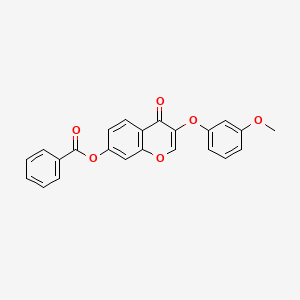

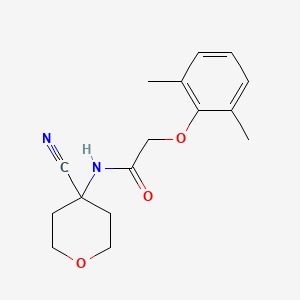

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide](/img/structure/B2969322.png)

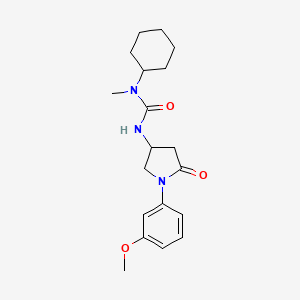

![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B2969325.png)

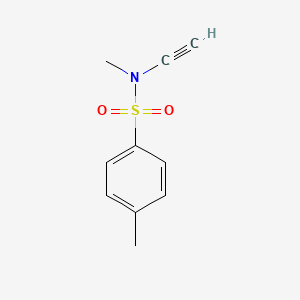

![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B2969338.png)